molecular formula C6H14N2O B13791596 Acetamide,N-(2-aminopropyl)-N-methyl-

Acetamide,N-(2-aminopropyl)-N-methyl-

Cat. No.: B13791596
M. Wt: 130.19 g/mol
InChI Key: XRAYNNUUFKJSEM-UHFFFAOYSA-N
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Description

Acetamide, N-(2-aminopropyl)-N-methyl- is a chemical compound with the molecular formula C5H12N2O. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-aminopropyl group and a methyl group. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-aminopropyl)-N-methyl- typically involves the reaction of acetamide with 2-aminopropylamine and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH3CONH2 + CH3NHCH2CH2NH2 + CH3I → CH3CONHCH2CH2NHCH3 + HI\text{CH3CONH2 + CH3NHCH2CH2NH2 + CH3I → CH3CONHCH2CH2NHCH3 + HI} CH3CONH2 + CH3NHCH2CH2NH2 + CH3I → CH3CONHCH2CH2NHCH3 + HI

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(2-aminopropyl)-N-methyl- involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-aminopropyl)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

Acetamide, N-(2-aminopropyl)-N-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-aminopropyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminopropyl)acetamide
  • N-[3-(2-aminopropyl)phenyl]acetamide
  • N-[4-(2-aminopropyl)phenyl]acetamide

Uniqueness

Acetamide, N-(2-aminopropyl)-N-methyl- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and stability.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

N-(2-aminopropyl)-N-methylacetamide

InChI

InChI=1S/C6H14N2O/c1-5(7)4-8(3)6(2)9/h5H,4,7H2,1-3H3

InChI Key

XRAYNNUUFKJSEM-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C(=O)C)N

Origin of Product

United States

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